Ethyl 2-(5-phenylisoxazol-3-yl)acetate

Lipophilicity Drug-likeness Physicochemical profiling

Ethyl 2-(5-phenylisoxazol-3-yl)acetate (CAS 3929-70-2; synonyms: ethyl 5-phenyl-3-isoxazoleacetate, 3-isoxazoleacetic acid, 5-phenyl-, ethyl ester) is a heterocyclic building block belonging to the 5-phenylisoxazole class, bearing an ethyl acetate side chain at the isoxazole 3-position via a methylene (−CH₂−) spacer. This methylene spacer distinguishes it from directly attached carboxylate esters such as ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) and confers a distinct lipophilicity profile (cLogP = 2.45, topological polar surface area = 52.33 Ų).

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B12900366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(5-phenylisoxazol-3-yl)acetate
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=NOC(=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c1-2-16-13(15)9-11-8-12(17-14-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
InChIKeyPFTPHIQOMIWIMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(5-phenylisoxazol-3-yl)acetate: Procurement-Relevant Structural and Physicochemical Baseline


Ethyl 2-(5-phenylisoxazol-3-yl)acetate (CAS 3929-70-2; synonyms: ethyl 5-phenyl-3-isoxazoleacetate, 3-isoxazoleacetic acid, 5-phenyl-, ethyl ester) is a heterocyclic building block belonging to the 5-phenylisoxazole class, bearing an ethyl acetate side chain at the isoxazole 3-position via a methylene (−CH₂−) spacer . This methylene spacer distinguishes it from directly attached carboxylate esters such as ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2) and confers a distinct lipophilicity profile (cLogP = 2.45, topological polar surface area = 52.33 Ų) [1]. The compound serves as a versatile intermediate for the synthesis of nifedipine-analog calcium channel antagonists and has been implicated as a building block within broader anti-tuberculosis drug discovery programs targeting 5-phenylisoxazole-3-carboxylic acid ethyl ester scaffolds [2][3].

Why Generic Isoxazole Ester Substitution Fails for Ethyl 2-(5-phenylisoxazol-3-yl)acetate


Generic substitution among 5-phenylisoxazole ester derivatives is unreliable because the presence, length, and connectivity of the linker between the isoxazole ring and the ester carbonyl directly modulate lipophilicity, hydrogen-bonding capacity, metabolic stability, and synthetic reactivity . The −CH₂− spacer in ethyl 2-(5-phenylisoxazol-3-yl)acetate creates a two-carbon bridge between the heterocycle and the ester oxygen, resulting in a cLogP of 2.45 and a rotatable bond count that differs from the directly attached ethyl 5-phenylisoxazole-3-carboxylate (cLogP = 2.52, no methylene spacer) [1]. Furthermore, the free acid analog (5-phenylisoxazol-3-yl)acetic acid (CAS 3919-88-8) carries a carboxylic acid moiety (PSA = 63.33 Ų, capable of salt formation and altered solubility) that fundamentally alters its formulation and reactivity profile relative to the neutral ethyl ester [2]. The nitrile analog (5-phenylisoxazol-3-yl)acetonitrile (CAS 35221-98-8) introduces a distinct pharmacophore with divergent hydrogen-bond acceptor geometry . These physicochemical differences translate into non-interchangeable performance in calcium channel antagonist assembly, anti-TB lead optimization, and any application where partition coefficient or steric accessibility at the 3-position is rate-limiting.

Quantitative Differentiation Evidence: Ethyl 2-(5-phenylisoxazol-3-yl)acetate vs. Closest Analogs


Lipophilicity (cLogP) Differentiation: Methylene Spacer Lowers LogP Relative to Directly Attached Ethyl Ester

Ethyl 2-(5-phenylisoxazol-3-yl)acetate (CAS 3929-70-2) exhibits a calculated LogP of 2.45, which is 0.07 log units lower than the directly attached regioisomer ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2, cLogP = 2.52) [1]. The −CH₂− spacer increases molecular flexibility (one additional rotatable bond) while slightly reducing overall lipophilicity, a combination that can improve aqueous solubility without sacrificing membrane permeability as severely as the free acid (cLogP = 2.04) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (tPSA) Advantage Over Free Acid: Preserved CNS Permeability Potential

The target compound retains a tPSA of 52.33 Ų, identical to the directly attached ethyl ester comparator (CAS 7063-99-2, tPSA = 52.33 Ų) and significantly lower than the free acid 5-phenylisoxazole-3-carboxylic acid (CAS 14441-90-8, tPSA = 63.33 Ų) [1][2]. A tPSA below 60 Ų is a widely recognized threshold for favorable passive blood–brain barrier penetration [3]; both ethyl ester forms satisfy this criterion, whereas the free acid does not.

CNS drug design Blood–brain barrier permeability Physicochemical optimization

Calcium Channel Antagonist Building Block: Demonstrated Activity in Nifedipine-Analog Scaffolds

Dialkyl 1,4-dihydro-2,6-dimethyl-4-(5-phenylisoxazol-3-yl)pyridine-3,5-dicarboxylates, assembled using the 5-phenylisoxazol-3-yl pharmacophore present in the target compound, exhibited calcium channel antagonist activity with IC₅₀ values in the range of 10⁻⁷ to 10⁻⁵ M, compared to the reference drug nifedipine (IC₅₀ = 1.10 ± 0.40 × 10⁻⁸ M) [1]. The 5-phenylisoxazol-3-yl moiety thus serves as a viable heterocyclic replacement for the 2-nitrophenyl group of nifedipine, and the ethyl ester side chain of ethyl 2-(5-phenylisoxazol-3-yl)acetate can function as a direct precursor or structural component in such 1,4-dihydropyridine assemblies.

Calcium channel blocker Nifedipine analog Cardiovascular research

Anti-Tuberculosis Selectivity Benchmark: Class-Level Cytotoxicity Threshold for 5-Phenylisoxazole-3-carboxylate Series

In the rational design study of 5-phenyl-3-isoxazolecarboxylic acid ethyl ester derivatives by Lilienkampf et al. (2010), the series demonstrated nanomolar activity against replicating M. tuberculosis (R-TB) and low micromolar activity against non-replicating bacteria (NRP-TB), with no cytotoxicity observed in Vero cells up to the highest tested concentration (IC₅₀ > 128 μM) [1]. Selected compounds retained full activity against isoniazid-, rifampin-, and streptomycin-resistant Mtb strains. While the target compound ethyl 2-(5-phenylisoxazol-3-yl)acetate was not among the specific derivatives tested (the study focused on benzyloxy, benzylamino, and phenoxy derivatives of the directly attached ester), the shared 5-phenylisoxazole core and ethyl ester terminus support a class-level inference of favorable selectivity.

Antitubercular Mycobacterium tuberculosis Selectivity index

Crystallographic Confirmation of Planarity in the Closest Structural Analog: Implications for Solid-State Formulation

Single-crystal X-ray diffraction of ethyl 5-phenylisoxazole-3-carboxylate (CAS 7063-99-2), the directly attached ester analog, reveals an almost planar molecular geometry with the phenyl ring inclined to the isoxazole ring by only 0.5(1)° and the ester moiety adopting an extended conformation (O−C−C−N torsion angle = −172.86(18)°) [1]. This planarity facilitates crystal packing via paired C−H···O hydrogen bonds forming inversion dimers. The target compound, bearing a −CH₂− spacer, introduces an additional degree of conformational freedom at the ester attachment point, which may alter its solid-state packing and melting behavior relative to the fully conjugated analog—an important consideration for procurement decisions involving crystallinity, solubility, and formulation consistency.

Crystal engineering Solid-state characterization Formulation development

Optimal Application Scenarios for Ethyl 2-(5-phenylisoxazol-3-yl)acetate Based on Quantitative Evidence


Nifedipine-Analog Calcium Channel Blocker Development

Programs synthesizing 1,4-dihydropyridine calcium channel antagonists can employ ethyl 2-(5-phenylisoxazol-3-yl)acetate as a building block to replace the 2-nitrophenyl substituent with a 5-phenylisoxazol-3-yl moiety. The Daryabari et al. (2007) study demonstrated that dialkyl 1,4-dihydro-2,6-dimethyl-4-(5-phenylisoxazol-3-yl)pyridine-3,5-dicarboxylates achieve IC₅₀ values of 10⁻⁷–10⁻⁵ M in guinea pig ileal smooth muscle contraction assays, establishing the viability of this heterocyclic replacement strategy [1]. The ethyl ester side chain provides a convenient synthetic handle for further diversification at the dihydropyridine 3- and 5-positions.

Anti-Tuberculosis Lead Optimization Requiring High Mammalian Selectivity

For anti-TB programs where host-cell cytotoxicity is a critical exclusion criterion, the 5-phenylisoxazole-3-ester scaffold class has demonstrated Vero cell IC₅₀ values exceeding 128 μM alongside nanomolar potency against replicating Mtb [1]. While the target compound itself was not tested in the Lilienkampf et al. (2010) study, the class-level selectivity margin (estimated selectivity index > 100 for potent analogs) supports its prioritization as a synthetic intermediate for derivative libraries targeting drug-resistant TB strains.

CNS-Penetrant Compound Design Requiring Balanced Lipophilicity

Ethyl 2-(5-phenylisoxazol-3-yl)acetate offers a tPSA of 52.33 Ų—below the 60 Ų threshold commonly associated with passive blood–brain barrier permeability—combined with a cLogP of 2.45 that balances membrane permeability against aqueous solubility concerns [1]. When CNS exposure is a program objective, this compound provides a more favorable physicochemical starting point than the corresponding free acid (tPSA = 63.33 Ų, cLogP = 2.04), which exceeds the tPSA threshold and carries an ionizable carboxylate group that may limit brain penetration at physiological pH.

Solid-State Formulation Screening and Crystallinity Optimization

The demonstrated crystallinity of the closely related analog ethyl 5-phenylisoxazole-3-carboxylate (phenyl–isoxazole coplanarity with a 0.5° dihedral angle, inversion dimer formation via C−H···O hydrogen bonds) [1] indicates that the 5-phenylisoxazole-3-ester scaffold is amenable to single-crystal growth and structural characterization. The methylene spacer in ethyl 2-(5-phenylisoxazol-3-yl)acetate introduces conformational flexibility that may be exploited to modulate melting point, dissolution rate, and polymorph landscape during pre-formulation development, offering a structurally distinct option for solid-form screening where the fully conjugated analog fails to deliver adequate solubility or stability.

Quote Request

Request a Quote for Ethyl 2-(5-phenylisoxazol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.